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molecular formula C12H10F2N2O3S B8684562 3-Amino-4-(2,4-difluorophenoxy)benzenesulfonamide

3-Amino-4-(2,4-difluorophenoxy)benzenesulfonamide

Cat. No. B8684562
M. Wt: 300.28 g/mol
InChI Key: BMTMWQWBGOCHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321764B2

Procedure details

The product from Example 51A (3.24 g, 9.81 mmol), iron (2.74 g, 49.1 mmol), and ammonium chloride (0.787 g, 14.72 mmol) were combined in the solvent mixture of tetrahydrofuran (21.0 mL), ethanol (21.0 mL) and water (7.0 mL) and heated at 95° C. with vigorous stirring for 3 hours. The mixture was cooled and filtered through a plug of Celite to remove solids. The plug was rinsed repeatedly with methanol and tetrahydrofuran. The filtrate was concentrated and the residue partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride, dried (anhydrous Na2SO4), filtered, and concentrated to afford the title compound (2.81 g, 95%).
Name
product
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
0.787 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
2.74 g
Type
catalyst
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH2:14])(=[O:13])=[O:12])=[CH:7][C:6]=1[N+:15]([O-])=O.[Cl-].[NH4+].O1CCCC1.C(O)C>[Fe].O>[NH2:15][C:6]1[CH:7]=[C:8]([S:11]([NH2:14])(=[O:13])=[O:12])[CH:9]=[CH:10][C:5]=1[O:4][C:3]1[CH:18]=[CH:19][C:20]([F:22])=[CH:21][C:2]=1[F:1] |f:1.2|

Inputs

Step One
Name
product
Quantity
3.24 g
Type
reactant
Smiles
FC1=C(OC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])C=CC(=C1)F
Name
Quantity
0.787 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
21 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2.74 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a plug of Celite
CUSTOM
Type
CUSTOM
Details
to remove solids
WASH
Type
WASH
Details
The plug was rinsed repeatedly with methanol and tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(C=CC1OC1=C(C=C(C=C1)F)F)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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